molecular formula C12H10F3NO6 B13197794 Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13197794
M. Wt: 321.21 g/mol
InChI Key: MDPCTWCVKWTSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound characterized by its unique structural features, including a nitrophenyl group, a trifluoromethyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Aldol Condensation: Formation of the butanoate backbone through aldol condensation reactions.

    Esterification: Conversion of the carboxylic acid group to the ester using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the ester or nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure with a different position of the nitro group.

    Methyl 2-hydroxy-4-(2-aminophenyl)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure with an amino group instead of a nitro group.

Uniqueness

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both nitro and trifluoromethyl groups can enhance its chemical stability and biological activity compared to similar compounds.

Biological Activity

Methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀F₃N₁O₆
  • Molecular Weight : 321.21 g/mol
  • Functional Groups : Hydroxyl group, trifluoromethyl group, nitrophenyl moiety

The presence of these functional groups contributes to the compound's unique chemical properties and potential interactions with biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : The compound may interact with enzymes involved in inflammatory pathways, suggesting a potential therapeutic role in managing inflammation.
  • Antimicrobial Properties : Initial findings indicate that it may possess antimicrobial effects, making it a candidate for further pharmacological evaluation.

Interaction Studies

Research shows that the compound may bind to biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances interaction through pi-stacking and halogen bonding with enzyme residues, which could explain its increased biological activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryPotential inhibition of COX enzymes
AntimicrobialPreliminary antimicrobial activity
CytotoxicityEvaluated against cancer cell lines

Case Study: Inhibition of COX Enzymes

A study evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results indicated moderate inhibition, suggesting its potential as an anti-inflammatory agent. The interaction was supported by molecular docking studies that revealed specific binding interactions with enzyme active sites.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Hydroxy Group : Introducing a hydroxyl group at the appropriate position on the butanoate backbone.
  • Nitrophenyl Substitution : Selectively substituting the phenyl group with a nitrophenyl moiety.
  • Trifluoromethyl Group Introduction : Incorporating the trifluoromethyl group to enhance biological activity.

These methods require precise control of reaction conditions to achieve high yields and purity.

Properties

Molecular Formula

C12H10F3NO6

Molecular Weight

321.21 g/mol

IUPAC Name

methyl 2-hydroxy-4-(2-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C12H10F3NO6/c1-22-10(18)11(19,12(13,14)15)6-9(17)7-4-2-3-5-8(7)16(20)21/h2-5,19H,6H2,1H3

InChI Key

MDPCTWCVKWTSOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1[N+](=O)[O-])(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.